Distinct N-Alkyl Glycine Structure: Differentiated by Nitrogen vs. Alpha-Carbon Substitution
N-Boc-N-cyclopentyl-amino-acetic acid is an N-alkyl glycine, meaning the cyclopentyl substituent is attached to the backbone nitrogen atom. This is in direct contrast to comparator compounds Boc-L-cyclopentylglycine (CAS 109183-72-4) and Boc-D-cyclopentylglycine (CAS 156881-63-9), which are α-cyclopentylglycines where the cyclopentyl group is attached to the α-carbon . This positional isomerism is a binary structural difference that dictates downstream synthetic utility. The target compound serves as a monomer for N-substituted glycine oligomers (peptoids), a class of peptidomimetics with an N-substituted backbone [1]. In contrast, Boc-cyclopentylglycines are incorporated into conventional peptide chains as α-amino acid residues .
| Evidence Dimension | Substituent Position (Cyclopentyl Group) |
|---|---|
| Target Compound Data | N-alkylated (nitrogen substitution) |
| Comparator Or Baseline | Boc-L-cyclopentylglycine (CAS 109183-72-4) and Boc-D-cyclopentylglycine (CAS 156881-63-9) - α-carbon substitution |
| Quantified Difference | Binary structural difference; position isomerism |
| Conditions | Chemical structure analysis (IUPAC nomenclature, SMILES) |
Why This Matters
This binary structural difference renders the target compound essential for synthesizing peptoids and N-substituted glycine-containing peptides, applications for which α-cyclopentylglycines are structurally incompatible.
- [1] Wikipedia. (2004). Peptoid. Retrieved from web.archive.org. View Source
